S-Propadienyl diphenylphosphinothioate

Description

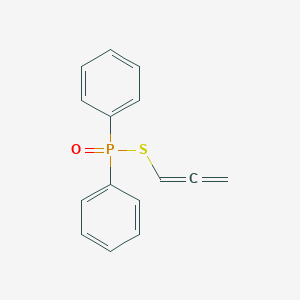

S-Propadienyl diphenylphosphinothioate is an organophosphorus compound characterized by a diphenylphosphinothioate backbone (Ph₂P(S)O−) and a propadienyl (CH₂=C=CH−) group bonded to the sulfur atom. This structure confers unique reactivity due to the electron-withdrawing thiophosphate group and the conjugated allene moiety. These compounds are typically synthesized via nucleophilic substitution reactions between diphenylphosphinothioic acid and alkyl/aryl halides or alcohols under catalyst-free conditions .

Properties

CAS No. |

93370-34-4 |

|---|---|

Molecular Formula |

C15H13OPS |

Molecular Weight |

272.3 g/mol |

InChI |

InChI=1S/C15H13OPS/c1-2-13-18-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1H2 |

InChI Key |

PBLQFBNEHXRWOH-UHFFFAOYSA-N |

Canonical SMILES |

C=C=CSP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Propadienyl diphenylphosphinothioate typically involves the reaction of diphenylphosphinothioic chloride with propadiene in the presence of a base. The reaction conditions often include:

Solvent: Anhydrous ether or tetrahydrofuran (THF)

Temperature: Room temperature to slightly elevated temperatures

Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction

Industrial Production Methods: While specific industrial production methods for S-Propadienyl diphenylphosphinothioate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: S-Propadienyl diphenylphosphinothioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert it to phosphines.

Substitution: Nucleophilic substitution reactions can replace the propadienyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Oxidation: Phosphine oxides

Reduction: Phosphines

Substitution: Corresponding substituted phosphinothioates

Scientific Research Applications

S-Propadienyl diphenylphosphinothioate has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.

Mechanism of Action

The mechanism of action of S-Propadienyl diphenylphosphinothioate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. The pathways involved include:

Enzyme Inhibition: Binding to the active site and preventing substrate access.

Protein Interactions: Modulating protein-protein interactions through its unique structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares S-propadienyl diphenylphosphinothioate with three classes of analogous organophosphorus compounds:

S-Alkyl Diphenylphosphinothioates

- Example: S-Octyl diphenylphosphinothioate (CAS 102462-49-7) Structure: Features an octyl chain (C₈H₁₇) attached to sulfur. Synthesis: Achieved in 89% yield via a one-step, catalyst-free reaction between diphenylphosphinothioic acid and 1-bromooctane . Physical Properties: Yellow oil; NMR data (¹H, ¹³C, ³¹P) and MS-ESI (m/z 369.1 [M+Na]⁺) confirm purity . Key Difference: The octyl group enhances lipophilicity, making it suitable for hydrophobic applications, whereas the propadienyl group’s conjugated double bonds may increase electrophilicity and reactivity in polymerization or agrochemical pathways.

Phosphorodithioate Insecticides

- Example: Ethion (S,S-methylene O,O,O’,O’-tetraethyl phosphorodithioate) Structure: Contains two thiophosphate sulfur atoms and ethyl/methylene substituents. Use: Broad-spectrum insecticide and acaricide . Key Difference: Ethion’s dual thiophosphate groups and tetraethyl structure enhance its stability and cholinesterase inhibition efficacy, whereas S-propadienyl diphenylphosphinothioate’s single thiophosphate and aromatic groups may limit bioactivity but improve photostability.

Methylphosphonothiolate Derivatives

- Example: S-2-Dipropylaminoethyl methylphosphonothionofluoridate (CAS 28841-40-9) Structure: Combines a methylphosphonothiolate core with a dipropylaminoethyl chain and fluorine substituent. Key Difference: The aminoethyl and fluorine groups in this compound enable strong acetylcholinesterase inhibition, a trait absent in S-propadienyl diphenylphosphinothioate due to its lack of nucleophilic leaving groups.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Efficiency: Catalyst-free methods for S-alkyl diphenylphosphinothioates (e.g., S-octyl derivative) achieve high yields (~90%), suggesting similar feasibility for S-propadienyl analogs with optimized conditions .

- Bioactivity: Unlike ethion or methylphosphonothiolates, S-propadienyl diphenylphosphinothioate’s lack of hydrolyzable P–O–C bonds may reduce mammalian toxicity, making it a candidate for non-pesticidal applications (e.g., flame retardants or polymer additives).

- Structural Reactivity : The propadienyl group’s electron-deficient allene system could enable Diels-Alder reactions or Michael additions, distinguishing it from saturated alkyl-chain analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.